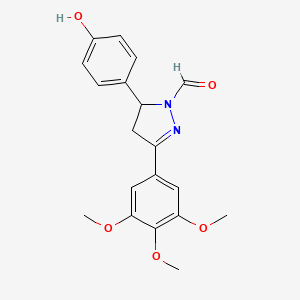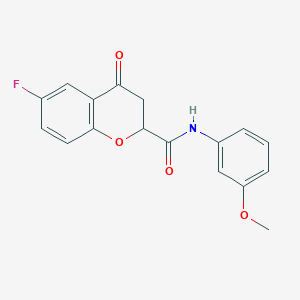![molecular formula C22H15NO2 B11052211 5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B11052211.png)
5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound that belongs to the class of naphthoindoles. This compound is characterized by its unique structure, which includes a naphthoindole core fused with a phenoxy group substituted with a methyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthoindole core, followed by the introduction of the phenoxy group. The key steps include:
Formation of the Naphthoindole Core: This can be achieved through a cyclization reaction involving a naphthalene derivative and an indole precursor under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the naphthoindole core in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one: Lacks the methyl group on the phenoxy ring, which may affect its chemical reactivity and biological activity.
5-(4-chlorophenoxy)naphtho[1,2,3-cd]indol-6(2H)-one: Contains a chlorine substituent instead of a methyl group, potentially altering its electronic properties and reactivity.
Uniqueness
5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one is unique due to the presence of the methyl group on the phenoxy ring, which can influence its steric and electronic properties. This uniqueness can result in distinct reactivity patterns and biological activities compared to its analogs.
Properties
Molecular Formula |
C22H15NO2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
10-(4-methylphenoxy)-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one |
InChI |
InChI=1S/C22H15NO2/c1-13-6-8-14(9-7-13)25-19-11-10-18-20-17(12-23-18)15-4-2-3-5-16(15)22(24)21(19)20/h2-12,23H,1H3 |
InChI Key |
XSLYAWKCLGELPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C3C4=C(C=C2)NC=C4C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-7-oxo-7,13-dihydrobenzimidazo[1,2-b]benzo[f][2,7]naphthyridine-14-carbonitrile](/img/structure/B11052129.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11052139.png)
![3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052145.png)
![3'-(4-methoxyphenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11052148.png)
![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione](/img/structure/B11052153.png)

![1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11052162.png)
![ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11052163.png)

![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione](/img/structure/B11052186.png)

![2-[bis(1H-benzimidazol-2-ylmethyl)amino]ethanol](/img/structure/B11052200.png)
![N-[2-(ethenyloxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B11052208.png)

